Cas no 543737-10-6 (4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline)

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated and chlorinated tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis research. Its structural features, including the 3-bromophenyl and 6,8-dichloro substitutions, enhance its utility as a versatile intermediate for constructing complex heterocyclic frameworks. The methyl group at the 2-position contributes to steric and electronic modulation, influencing reactivity and binding properties. This compound is particularly valuable in medicinal chemistry for exploring structure-activity relationships in drug discovery. High purity and well-defined stereochemistry ensure reproducibility in synthetic applications. Its stability under standard laboratory conditions makes it suitable for further functionalization and derivatization studies.
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
543737-10-6 structure
Product Name:4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No:543737-10-6
MF:C16H14BrCl2N
MW:371.099061489105
MDL:MFCD22683909
CID:1089569
Update Time:2025-06-13

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • 4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline
    • Isoquinoline, 4-(3-bromophenyl)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-
    • AK140872
    • (S)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • LJCWTVCXFOSCRP-UHFFFAOYSA-N
    • AX8281085
    • Isoquinoline,4-(3-bromophenyl)-6,8-dichloro-1,2,3,4-tetrahydro-2-methyl-
    • MDL: MFCD22683909
    • Inchi: 1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3
    • InChI Key: LJCWTVCXFOSCRP-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1C2C=C(C=C(C=2CN(C)C1)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 340
  • XLogP3: 5.2
  • Topological Polar Surface Area: 3.2

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:543737-10-6)4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Order Number:A870478
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:23
Price ($):439.0
Email:sales@amadischem.com

Additional information on 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Comprehensive Overview of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 543737-10-6)

The compound 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 543737-10-6) is a structurally complex molecule that has garnered significant attention in pharmaceutical and chemical research. With its unique tetrahydroisoquinoline backbone and substituted aromatic rings, this compound exhibits potential applications in drug discovery and material science. Researchers are particularly interested in its 3-bromophenyl and dichloro functional groups, which contribute to its reactivity and binding properties.

In recent years, the demand for heterocyclic compounds like 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline has surged due to their versatility in medicinal chemistry. This compound is often explored for its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development. Its CAS No. 543737-10-6 serves as a critical identifier for researchers sourcing high-purity samples for preclinical studies.

The synthesis of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions, including Buchwald-Hartwig amination and halogenation processes. These methods are frequently searched in academic databases, reflecting the growing interest in sustainable synthetic routes. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring compliance with pharmaceutical-grade standards.

From an industrial perspective, CAS No. 543737-10-6 is often discussed in the context of small molecule drug development and chemical library expansion. Its structural features make it a valuable scaffold for designing novel bioactive molecules, particularly in oncology and CNS research. The 6,8-dichloro substitution pattern is noteworthy for enhancing lipophilicity, a property highly sought after in blood-brain barrier penetration studies.

Environmental and safety considerations for handling 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper PPE and ventilation are recommended during manipulation. This aligns with the broader scientific community's emphasis on green chemistry principles and workplace safety—a topic generating substantial online engagement among chemistry professionals.

The commercial availability of CAS No. 543737-10-6 through specialty chemical suppliers has facilitated its adoption in high-throughput screening campaigns. Pricing and purity data (typically ≥95% by HPLC) rank among the top search queries related to this compound, indicating its practical relevance. Researchers also frequently inquire about its solubility profile (notably in DMSO and methanol) and storage conditions (−20°C under inert atmosphere) for experimental reproducibility.

Emerging applications of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline include its use as a fluorescence probe precursor and metal-organic framework (MOF) building block. These cutting-edge applications resonate with the increasing popularity of multifunctional materials in nanotechnology forums. The compound's bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, a technique widely documented in recent patent literature.

In summary, 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline represents a compelling case study in modern structure-activity relationship (SAR) exploration. Its CAS No. 543737-10-6 continues to appear in scientific publications and vendor catalogs, underscoring its dual role as a research tool and potential therapeutic candidate. As computational chemistry and AI-assisted drug design gain traction, this compound's molecular features may provide valuable insights for in silico modeling initiatives.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:543737-10-6)4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
A870478
Purity:99%
Quantity:25g
Price ($):439.0
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